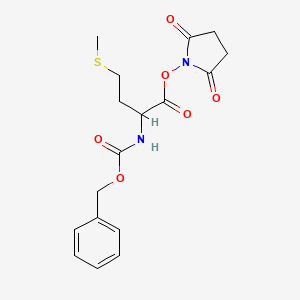
Z-L-methionine N-hydroxysuccinimide ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-L-methionine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C17H20N2O6S and a molecular weight of 380.42 g/mol . It is commonly used in proteomics research and other scientific applications. The compound is known for its role in peptide synthesis, where it acts as a coupling reagent to facilitate the formation of peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-L-methionine N-hydroxysuccinimide ester typically involves the reaction of Z-L-methionine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is typically produced in high purity and stored under controlled conditions to maintain its stability.
化学反应分析
Types of Reactions
Z-L-methionine N-hydroxysuccinimide ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, resulting in the formation of Z-L-methionine and N-hydroxysuccinimide.
Oxidation and Reduction: The sulfur atom in the methionine moiety can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert these oxidized forms back to the thioether.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and other nucleophiles, typically carried out in organic solvents such as dichloromethane or dimethylformamide.
Hydrolysis: Aqueous solutions or buffer systems are used to facilitate hydrolysis, often under mild acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Amide Bonds: Formed during substitution reactions with amines.
Z-L-methionine and N-hydroxysuccinimide: Products of hydrolysis.
Sulfoxides and Sulfones: Products of oxidation reactions.
科学研究应用
Z-L-methionine N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds between amino acids.
Biology: Employed in the modification of proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialized peptides and proteins for research and commercial purposes.
作用机制
The mechanism of action of Z-L-methionine N-hydroxysuccinimide ester involves the activation of carboxyl groups in amino acids or peptides, making them more reactive towards nucleophiles such as amines. This activation facilitates the formation of peptide bonds, which are essential for the synthesis of peptides and proteins. The molecular targets include the carboxyl groups of amino acids, and the pathways involved are those related to peptide bond formation and protein synthesis.
相似化合物的比较
Similar Compounds
N-hydroxysuccinimide esters of other amino acids: These compounds share similar reactivity and applications in peptide synthesis.
Carbodiimides: Such as DCC, which are also used as coupling agents in peptide synthesis.
Benzotriazole esters: Another class of coupling reagents used in peptide synthesis.
Uniqueness
Z-L-methionine N-hydroxysuccinimide ester is unique due to its specific reactivity and stability, making it particularly suitable for the synthesis of peptides containing methionine residues. Its ability to form stable intermediates and facilitate efficient coupling reactions sets it apart from other coupling reagents.
属性
分子式 |
C17H20N2O6S |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C17H20N2O6S/c1-26-10-9-13(16(22)25-19-14(20)7-8-15(19)21)18-17(23)24-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,23) |
InChI 键 |
HWPGHRPTDZRQMZ-UHFFFAOYSA-N |
规范 SMILES |
CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


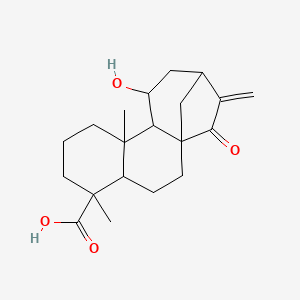

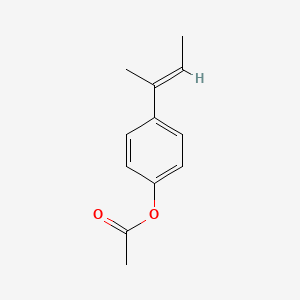
![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)

![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B12320446.png)
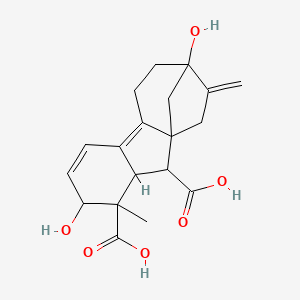

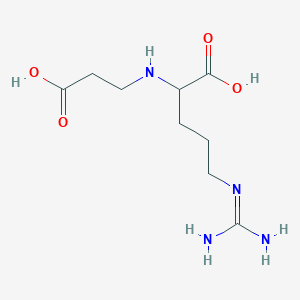
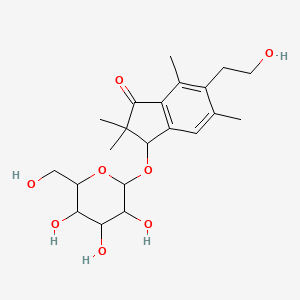
![(3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol](/img/structure/B12320486.png)


![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)
